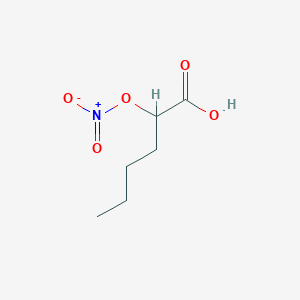

2-(Nitrooxy)hexanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

73276-32-1 |

|---|---|

Molecular Formula |

C6H11NO5 |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

2-nitrooxyhexanoic acid |

InChI |

InChI=1S/C6H11NO5/c1-2-3-4-5(6(8)9)12-7(10)11/h5H,2-4H2,1H3,(H,8,9) |

InChI Key |

JEDGAPUZBUOYQF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)O)O[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

The synthesis and derivatization of 2-(nitrooxy)hexanoic acid and its analogues are pivotal for the development of novel therapeutic agents that leverage the biological activities of nitric oxide. These strategies are designed to create prodrugs that can release NO in a controlled manner, often in conjunction with another pharmacologically active molecule.

Preclinical Pharmacological and Biochemical Investigations

Mechanisms of Nitric Oxide Release from 2-(Nitrooxy)hexanoic Acid Derivatives

The liberation of nitric oxide from 2-(nitrooxy)hexanoic acid and its derivatives is a critical step for its biological activity. This process can occur through both enzymatic and non-enzymatic pathways.

Enzymatic Hydrolysis Pathways (e.g., Esterase-mediated Cleavage)

Derivatives of 2-(nitrooxy)hexanoic acid are often designed as prodrugs, where the nitrooxy moiety is linked to a parent molecule via an ester bond. nih.govgoogle.com These ester linkages are susceptible to hydrolysis by various esterases present in biological tissues. nih.govresearchgate.net For instance, when 2-(nitrooxy)hexanoic acid is part of a larger molecule like NCX 470, a nitric oxide-donating bimatoprost (B1667075) derivative, it is cleaved by ocular esterases upon administration. nih.goveyewiki.orgresearchgate.netnih.gov This enzymatic action releases the active components: bimatoprost acid and 6-(nitrooxy)hexanoic acid, which then serves as the NO donor. nih.goveyewiki.orgresearchgate.net

The process of esterase-mediated cleavage is a common strategy for the targeted release of therapeutic agents. nih.gov Studies on various nitrooxy esters have shown that they undergo rapid hydrolysis by non-specific serum esterases, leading to the release of the NO-donating moiety. nih.govresearchgate.net For example, research on (nitrooxy)butyl ester derivatives of flurbiprofen (B1673479) and ferulic acid demonstrated that these compounds are quickly hydrolyzed in rat blood plasma and liver fractions to their parent compounds and (nitrooxy)butyl alcohol, which then releases NO. nih.gov This enzymatic hydrolysis is crucial, as preventing it with an esterase inhibitor also prevents the subsequent metabolism and release of nitric oxide. nih.gov The rate and extent of this hydrolysis can be influenced by the specific structure of the alkanoyl moieties involved. researchgate.net

The enzymatic pathways involved in the bioactivation of organic nitrates can also involve other enzyme systems. Glutathione (B108866) S-transferases (GSTs) and cytochrome P450-related enzymes have been implicated in the metabolism of organic nitrates, potentially competing for the substrate. core.ac.ukresearchgate.net Specifically, the biotransformation of some organic nitrates to generate NO requires the presence of glutathione (GSH) and is mediated by GSTs. researchgate.net

| Compound Type | Enzymatic Pathway | Key Enzymes | Outcome | Reference |

|---|---|---|---|---|

| 2-(Nitrooxy)hexanoic acid derivatives (e.g., NCX 470) | Ester Hydrolysis | Ocular Esterases | Release of 6-(nitrooxy)hexanoic acid and parent drug | nih.goveyewiki.orgresearchgate.net |

| (Nitrooxy)butyl ester derivatives | Ester Hydrolysis | Serum Esterases | Release of (nitrooxy)butyl alcohol | nih.gov |

| General Organic Nitrates | Denitration | Glutathione S-transferases (GSTs), Cytochrome P450 | Nitric Oxide (NO) generation | core.ac.ukresearchgate.net |

Non-enzymatic Nitric Oxide Generation from Nitrooxy Moieties

In addition to enzymatic processes, nitric oxide can be generated from nitrooxy compounds through non-enzymatic mechanisms. One such pathway involves the interaction with intracellular thiols, such as L-cysteine and glutathione. researchgate.netif-pan.krakow.pl The incubation of organic nitrates with an excess of certain thiols can lead to the spontaneous, non-enzymatic release of NO. if-pan.krakow.pl This process is important at the molecular level for inducing pharmacological effects like vasodilation. if-pan.krakow.pl

Furthermore, non-enzymatic NO production can occur under specific physiological conditions. For example, in acidic and highly reduced environments, which can be present in disease states like ischemia, nitrite (B80452) (a metabolite of organic nitrates) can be directly reduced to NO. core.ac.uk This process, known as nitrite disproportionation, can generate significant amounts of NO, with the rate increasing substantially as the pH decreases. core.ac.uk This enzyme-independent mechanism can sometimes exceed the NO-generating capacity of nitric oxide synthases (NOS). core.ac.uk It has also been noted that some L-arginine analogs, typically used as NOS inhibitors, can themselves be a source of non-enzymatically produced NO in the presence of reducing agents like NADPH, glutathione, and L-cysteine. nih.gov

Cellular and Molecular Mechanisms of Action Attributed to Nitric Oxide Release

The nitric oxide released from 2-(nitrooxy)hexanoic acid and its derivatives initiates a cascade of cellular and molecular events, primarily through the activation of soluble guanylate cyclase (sGC).

Soluble Guanylate Cyclase (sGC) Activation and Cyclic GMP (cGMP) Signaling Cascades

Nitric oxide is a key signaling molecule that exerts many of its effects by activating soluble guanylate cyclase (sGC). core.ac.ukahajournals.orgophthalmologytimes.com sGC is a heterodimeric enzyme that, upon binding with NO to its heme group, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). unl.ptmdpi.comelifesciences.org This increase in intracellular cGMP levels is a central step in the NO signaling pathway. core.ac.ukahajournals.org

The elevated cGMP then acts as a second messenger, activating downstream effectors such as cGMP-dependent protein kinases (PKG). researchgate.netnih.gov This activation of the NO/sGC/cGMP pathway leads to a variety of physiological responses. cjnmcpu.com For instance, in the context of ocular pharmacology, this pathway is instrumental in regulating intraocular pressure (IOP). researchgate.netcjnmcpu.com Studies have shown that NO donors increase cGMP levels in ocular tissues, which is correlated with their IOP-lowering effects. arvojournals.orgnih.gov The inhibition of sGC has been shown to block the effects of NO donors, confirming the crucial role of this enzyme in the signaling cascade. ahajournals.org

Modulation of Cellular Outflow Pathways (e.g., Trabecular Meshwork and Schlemm's Canal Relaxation)

A primary mechanism by which nitric oxide lowers intraocular pressure is by increasing the outflow of aqueous humor through the conventional pathway, which includes the trabecular meshwork and Schlemm's canal. arvojournals.orgnih.govmdpi.com The NO released from donors like 2-(nitrooxy)hexanoic acid derivatives induces relaxation of the cells in the trabecular meshwork and Schlemm's canal. eyewiki.orgresearchgate.netmdpi.com

This relaxation is a direct consequence of the sGC-cGMP signaling cascade. researchgate.net The activation of PKG, downstream of cGMP, leads to the dephosphorylation of myosin light chains, resulting in the relaxation of the trabecular meshwork and Schlemm's canal cells. researchgate.net This cellular relaxation reduces the resistance to aqueous humor outflow, thereby lowering IOP. mdpi.com Additionally, NO has been shown to regulate the cell volume of Schlemm's canal cells via the NO/cGMP pathway, further contributing to the increased outflow facility. arvojournals.org Latanoprostene bunod, a drug that releases a NO-donating moiety, demonstrates this dual mechanism by also increasing uveoscleral outflow through its prostaglandin (B15479496) component, leading to a synergistic IOP-lowering effect. eyewiki.orgcjnmcpu.com

In Vitro and Ex Vivo Pharmacodynamic Studies

The pharmacodynamic effects of nitric oxide-donating compounds, including derivatives of 2-(nitrooxy)hexanoic acid, have been extensively studied in various in vitro and ex vivo models. These studies have been crucial in elucidating the mechanisms of action and confirming the therapeutic potential of these compounds.

In vitro studies using human ocular cells have demonstrated that NO donors produce a time- and concentration-dependent increase in NO levels. nih.gov These findings correlate with in vivo observations where topical administration of NO donors to rabbits led to elevated levels of NO and cGMP in the aqueous humor and iris/ciliary body, accompanied by a transient lowering of IOP. nih.gov The kinetics of NO release from different donors can be distinguished in these models, providing a valuable tool for screening new compounds. nih.gov

Ex vivo studies on human corneoscleral segments have allowed for the direct, real-time measurement of NO released from donor compounds. molvis.org These experiments have shown that ocular tissues such as the trabecular meshwork and corneal endothelium can metabolize these donors to produce NO. molvis.org For example, latanoprostene bunod was observed to produce robust NO currents in these tissue segments. molvis.org Furthermore, ex vivo perfusion studies on animal and human donor eyes have consistently shown that NO donors increase the conventional outflow facility, an effect that is dependent on the NO-sGC-cGMP pathway. arvojournals.org

| Study Type | Model | Compound(s) | Key Findings | Reference |

|---|---|---|---|---|

| In Vitro | Human Ocular Cells | SNP, SNAP | Time- and concentration-dependent increase in NO levels. | nih.gov |

| In Vivo | Rabbits | SNP, SNAP | Elevated NO and cGMP in aqueous humor and iris/ciliary body; transient IOP lowering. | nih.gov |

| Ex Vivo | Human Corneoscleral Segments | Latanoprostene bunod, DETA-NONOate/AM | Real-time measurement of NO release; latanoprostene bunod showed robust NO production. | molvis.org |

| Ex Vivo | Bovine and Porcine Eyes | SNP | Reduced aqueous humor secretion and lowered IOP. | arvojournals.org |

| Ex Vivo | Human Donor Eyes | DETA-NO | cGMP-dependent increase in outflow facility. | arvojournals.org |

Assessment of Functional Responses in Isolated Tissues and Cellular Models (e.g., 3D-Human Trabecular Meshwork/Schlemm's Canal Tissue Models)

The nitric oxide (NO)-donating moiety, 6-(nitrooxy)hexanoic acid, which is released from its parent conjugate compounds, primarily exerts its effects by modulating the conventional aqueous humor outflow pathway. researchgate.netgoogle.com The principal mechanism involves the release of NO, which acts as a signaling molecule in the trabecular meshwork and Schlemm's canal. researchgate.net

In cellular and tissue models, the NO released from the hexanoic acid derivative induces relaxation of the trabecular meshwork and Schlemm's canal cells. researchgate.netresearchgate.netvulcanchem.com This relaxation is believed to reduce the resistance to aqueous humor outflow, thereby contributing to a decrease in intraocular pressure (IOP). google.com The functional response is a direct consequence of NO-mediated effects on the cytoskeletal tension within these specific ocular cells. vulcanchem.com This mechanism complements the action of other therapeutic moieties it is often combined with, such as prostaglandin analogs, which primarily enhance uveoscleral outflow. researchgate.netvulcanchem.com By targeting the conventional outflow system, the NO-donating hexanoic acid derivative addresses a key physiological aspect of IOP regulation. mdpi.com

Evaluation of Biochemical Markers of Nitric Oxide Activity (e.g., cGMP Levels)

The release of nitric oxide from 6-(nitrooxy)hexanoic acid initiates a well-defined biochemical cascade. NO acts as a key activator of the enzyme soluble guanylyl cyclase (sGC). researchgate.netnih.gov The activation of sGC leads to the conversion of guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP), a critical second messenger in this pathway. researchgate.netd-nb.info

Preclinical studies investigating conjugates that release 6-(nitrooxy)hexanoic acid have demonstrated a significant increase in cGMP levels in ocular tissues. Following administration of the NO-donating compound NCX 470, cGMP concentrations were observed to be significantly elevated in the aqueous humor and the iris/ciliary body of pigmented rabbits. researchgate.net These increases were measured at 18 and 24 hours post-dosing, confirming a direct and lasting biochemical effect of the released NO. researchgate.net This elevation in cGMP is a hallmark of the NO/sGC/cGMP signaling pathway activation and is directly linked to the functional responses in the trabecular meshwork that lead to enhanced aqueous humor outflow. researchgate.netmdpi.com The measurement of cGMP serves as a reliable biochemical marker for the activity of the NO-donating moiety. researchgate.net

Table 1: Effect of an NO-Donating Conjugate (NCX 470) on cGMP Levels in Rabbit Ocular Tissues Data extracted from preclinical studies on NCX 470, which releases 6-(nitrooxy)hexanoic acid.

| Tissue | Time Point (Post-dosing) | Outcome | Citation |

|---|---|---|---|

| Aqueous Humor | 18 and 24 hours | Significantly increased cGMP levels | researchgate.net |

In Vivo Preclinical Efficacy Studies

Comparative Pharmacological Efficacy of 2-(Nitrooxy)hexanoic Acid Conjugates in Animal Models (e.g., Ocular Hypertension Models in Rabbits, Dogs, and Monkeys)

The efficacy of conjugates designed to release 6-(nitrooxy)hexanoic acid has been evaluated in several animal models of ocular hypertension and glaucoma. These studies consistently demonstrate that the dual-acting compounds, which combine an NO-donating moiety with a prostaglandin analog, provide a more potent reduction in intraocular pressure (IOP) compared to the prostaglandin analog alone.

In a transient ocular hypertension model in New Zealand white rabbits, the conjugate NCX 470 produced a maximal IOP reduction of -7.2 ± 2.8 mm Hg, whereas an equimolar dose of bimatoprost was not effective in this specific model. researchgate.net

Table 2: Comparative IOP-Lowering Efficacy of NCX 470 vs. Bimatoprost in Animal Models IOP change measured at 18 hours post-dosing.

| Animal Model | Condition | NCX 470 IOP Change (mm Hg) | Equimolar Bimatoprost IOP Change (mm Hg) | Citation |

|---|---|---|---|---|

| Normotensive Beagle Dogs | Normotensive | -5.4 ± 0.7 | -3.4 ± 0.7 | researchgate.net |

Impact of NO-Donating Hexanoic Acid Derivatives on Physiological Parameters in Disease Models

Beyond its primary effect on intraocular pressure, the nitric oxide released from 6-(nitrooxy)hexanoic acid derivatives has been shown to positively influence other physiological parameters in disease models. In a rabbit model of ischemia/reperfusion injury of the optic nerve head and retina, the conjugate NCX 470 demonstrated an ability to enhance ophthalmic artery blood flow. arvojournals.org

This effect on ocular hemodynamics is attributed to the vasodilatory properties of nitric oxide. vulcanchem.com In the study, NCX 470 was more effective at reversing the hemodynamic changes induced by the injury compared to bimatoprost alone, suggesting that the NO-donating moiety is the key contributor to this vascular effect. arvojournals.org This finding indicates a potential secondary therapeutic benefit of using NO-donating hexanoic acid derivatives in ocular diseases where compromised blood flow is a component of the pathophysiology. arvojournals.org

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Structural Determinants for Nitric Oxide Release Efficacy

The release of nitric oxide from organic nitrates such as 2-(nitrooxy)hexanoic acid is not a simple, spontaneous process. It is a complex biological transformation that is highly dependent on the compound's molecular structure and its interaction with the biological environment. mdpi.com The efficacy of NO release is governed by several key structural determinants.

The primary mechanism involves the enzymatic reduction of the nitrooxy (-ONO2) group. mdpi.com Enzymes and intracellular reducing agents, particularly those containing thiol groups (-SH) like cysteine and glutathione (B108866), play a crucial role in this process. mdpi.comnih.gov The reaction reduces the nitrate (B79036) group, leading to the formation of NO or an S-nitrosothiol intermediate, which subsequently decomposes to release NO. mdpi.com

The chemical environment surrounding the nitrooxy group significantly impacts its susceptibility to enzymatic action. Key structural factors include:

Nature of the Linker: The type of chemical bond connecting the nitrooxy group to the parent molecule is critical. Ester linkages, for instance, are susceptible to hydrolysis by endogenous esterases, which can facilitate the subsequent release of NO. nih.govunito.it

Chain Length and Branching: The length and structure of the aliphatic chain (the hexanoic acid moiety in this case) influence the compound's physicochemical properties, such as lipophilicity. This, in turn, affects how the molecule interacts with cell membranes and metabolic enzymes. Studies on related compounds have shown that systematically modifying chain lengths alters the rate of NO release and biological activity. nih.gov

Steric Hindrance: The accessibility of the nitrooxy group to enzymes is a major determinant of release efficacy. Bulky chemical groups near the -ONO2 moiety can sterically hinder enzyme binding, thus reducing the rate of NO liberation.

The following table summarizes the influence of various structural features on NO release, based on general principles observed in nitrooxy compounds.

| Structural Feature | Influence on NO Release Efficacy | Rationale |

| Ester Linkage | Generally enhances release | Susceptible to cleavage by ubiquitous esterase enzymes, initiating the metabolic cascade for NO release. nih.govunito.it |

| Alkyl Chain Length | Modulates release rate | Affects lipophilicity, which influences cell penetration and interaction with metabolizing enzymes. Optimal length is crucial. nih.gov |

| Branching of Alkyl Chain | May decrease release rate | Can introduce steric hindrance, potentially slowing down enzymatic access to the nitrooxy group. epo.org |

| Presence of Thiols | Accelerates release | Act as co-factors or reactants in the reductive process that liberates NO from the nitrate ester. mdpi.comnih.gov |

Influence of Hexanoic Acid Moiety Modifications on Compound Activity and Specificity

Modifications can be made to the length of the carbon chain, its linearity, or through the introduction of various substituents. For example, related research on nitrooxy alkanoic acids has explored linear and branched chains, as well as the formation of cyclic moieties. epo.org Each modification adjusts the compound's physicochemical properties:

Lipophilicity: Altering the length of the alkyl chain directly impacts lipophilicity. Increasing chain length generally increases lipophilicity, which can enhance membrane permeability but may also lead to non-specific binding or reduced aqueous solubility. unito.it

Metabolic Stability: The structure of the hexanoic acid moiety influences its susceptibility to metabolic enzymes. Branching near the ester linkage, for example, can protect it from rapid hydrolysis, potentially prolonging the compound's duration of action.

Conformational Effects: Changes in the linker can alter the three-dimensional shape of the molecule, affecting how it fits into the active site of target enzymes or receptors.

The table below outlines potential modifications to the hexanoic acid moiety and their likely impact on compound properties.

| Modification to Hexanoic Acid Moiety | Predicted Impact on Physicochemical Properties | Consequence for Biological Activity |

| Increase/Decrease Chain Length | Alters lipophilicity and water solubility. | Affects absorption, distribution, and metabolic rate. nih.gov |

| Introduce Branching (e.g., methyl groups) | Increases steric bulk; may alter lipophilicity. | Can influence the rate of enzymatic cleavage and metabolic stability. epo.org |

| Form a Cyclic Moiety | Reduces conformational flexibility; alters lipophilicity. | May improve binding specificity to target enzymes or receptors. epo.org |

| Introduce Substituents (e.g., hydroxyl) | Increases polarity/hydrophilicity. | Modifies solubility and may introduce new points for metabolic transformation. epo.org |

Rational Design Principles for Novel 2-(Nitrooxy)hexanoic Acid Conjugates

The rational design of new drugs often involves a "hybrid" or "co-drug" strategy, where two distinct pharmacophores are combined into a single molecule. rsc.orgunito.it 2-(Nitrooxy)hexanoic acid (or its isomer, 6-nitrooxyhexanoic acid) is an ideal building block for this approach, serving as an NO-donating moiety. nih.govresearchgate.net The goal is to create multifunctional drugs that can target multiple aspects of a disease pathology, potentially leading to synergistic effects and improved therapeutic outcomes. rsc.orgunito.it

Several key principles guide the design of these novel conjugates:

Dual-Action Targeting: The primary principle is to link the NO-donating moiety to another established drug. A prominent example is NCX 470, a conjugate of the glaucoma drug bimatoprost (B1667075) and 6-(nitrooxy)hexanoic acid. nih.gov This design combines the prostaglandin-mediated effects of bimatoprost with the vasodilatory and outflow-enhancing effects of NO, aiming for a greater reduction in intraocular pressure than either agent alone. nih.govnih.govencyclopedia.pub

Cleavable Linker Strategy: The connection between the parent drug and the nitrooxyhexanoic acid moiety must be a "vulnerable" linker, typically an ester or carbonate bond. unito.it This linker is designed to be stable in formulation but readily cleaved by endogenous enzymes (like esterases) in the body, ensuring the release of both active components at the site of action. unito.itnih.gov

Overcoming Drug Resistance: In fields like oncology, NO has been shown to sensitize tumor cells to chemotherapy. rsc.org Conjugating a nitrooxyalkanoic acid to an anticancer agent is a rational strategy to overcome multidrug resistance, a major obstacle in cancer treatment. rsc.org

The following table illustrates the application of these design principles with examples from the literature.

| Parent Drug | NO-Donating Moiety | Therapeutic Rationale | Design Principle Illustrated |

| Bimatoprost | 6-(Nitrooxy)hexanoic acid | Combine two mechanisms for lowering intraocular pressure in glaucoma treatment. nih.gov | Dual-Action Targeting |

| Edaravone (Antioxidant) | Nitrooxy-containing carboxylic acids | Create a polyvalent drug for pathologies involving both oxidative stress and low NO availability. unito.it | Dual-Action Targeting / Synergism |

| Podophyllotoxin (Anticancer) | Organic nitrate via aliphatic spacer | Overcome multidrug resistance in leukemia cells by delivering NO to sensitize tumors. rsc.org | Overcoming Drug Resistance |

| Aspirin / Naproxen (NSAIDs) | 1-(Nitrooxy)ethyl ester | Create safer NSAIDs by protecting the gastric mucosa from damage via the effects of NO. science.gov | Synergism / Reducing Side Effects |

Metabolic Pathways and Biotransformation

In Vivo Metabolic Fate of 2-(Nitrooxy)hexanoic Acid Conjugates

The metabolic pathway for conjugates of 2-(nitrooxy)hexanoic acid is primarily characterized by a two-step process initiated by enzymatic cleavage. This process is designed to release the parent drug and a nitric oxide (NO) donor, which subsequently releases NO.

Conjugates featuring a nitrooxyalkanoic acid moiety are designed as prodrugs that are activated in vivo. The primary mechanism of activation is hydrolysis catalyzed by esterase enzymes, which are ubiquitous in the body. nih.govwikipedia.org This enzymatic action cleaves the ester bond that links the nitrooxy acid to a parent drug molecule.

A well-studied analogue, NCX 470, illustrates this principle. NCX 470 is a nitric oxide-donating bimatoprost (B1667075) derivative where bimatoprost is conjugated to 6-(nitrooxy)hexanoic acid (note the different isomer position). encyclopedia.pubarvojournals.orgnih.gov Upon administration into the eye, local esterases cleave NCX 470 into its active metabolites: the prostaglandin (B15479496) analogue bimatoprost and the NO-donating moiety, 6-(nitrooxy)-hexanoic acid. clinicaltrials.govnih.gov This cleavage is essential for the dual mechanism of action, where bimatoprost and NO work synergistically to lower intraocular pressure. clinicaltrials.gov Studies on other nitrooxy-containing ester compounds confirm that this rapid hydrolysis by esterases is a common metabolic route. nih.govresearchgate.net The rate of this hydrolysis can be sterically influenced; bulky chemical groups near the ester linkage can slow the rate of cleavage. researchgate.net

This model of esterase-mediated cleavage is the expected metabolic fate for conjugates of 2-(nitrooxy)hexanoic acid, resulting in the release of the active parent drug and the 2-(nitrooxy)hexanoic acid molecule, which then acts as the NO donor.

Following the initial esterase-mediated cleavage, the primary metabolite generated from the linker itself is the free 2-(nitrooxy)hexanoic acid. This molecule's subsequent metabolism involves the release of nitric oxide. In the case of NCX 470, the resulting 6-(nitrooxy)-hexanoic acid is responsible for the release of NO, which then activates the NO/cGMP signaling pathway. nih.gov

The metabolism of the nitrate (B79036) moiety from nitrooxyalkanoic acids has been shown to occur predominantly in the liver cytosol, mediated by glutathione (B108866) S-transferase (GST), and to a lesser degree in mitochondria. nih.gov This process converts the organic nitrate into inorganic nitrogen oxides. nih.gov For some nitro-containing compounds, the release of nitrate can occur via a dissociative electron transfer mechanism. researchgate.net

Once the nitrooxy group is removed, the remaining hexanoic acid scaffold is expected to enter the general metabolic pool for fatty acids. The metabolic fate of fatty acids includes pathways such as β-oxidation for energy production, where the six-carbon chain is sequentially broken down into acetyl-CoA. nih.govnih.gov Metabolites can also include dicarboxylic acids resulting from ω-oxidation. nih.gov

Esterase-Mediated Cleavage and Release of Parent Drugs and Nitric Oxide Donors

Biosynthetic Pathways of Hexanoic Acid (Base Scaffold)

Hexanoic acid, also known as caproic acid, is a medium-chain fatty acid that serves as the carbon backbone for 2-(nitrooxy)hexanoic acid. It is a natural product of microbial fermentation and its production can be enhanced through biotechnological methods. google.com

Several microbial species are known for their ability to naturally produce hexanoic acid through fermentation.

Megasphaera elsdenii is a prominent producer, capable of synthesizing hexanoic acid from various substrates, including glucose and lactic acid. arvojournals.orgclinicaltrials.govresearchgate.net This bacterium utilizes a bifurcated pathway to generate crotonyl-CoA, a key intermediate that is further elongated to hexanoic acid. clinicaltrials.govnih.gov One pathway proceeds via acetyl-CoA, while the other involves a reductive tricarboxylic acid (TCA) cycle. clinicaltrials.govnih.gov

Clostridium species are also key players in hexanoic acid fermentation, a process often called caproate fermentation. google.com Clostridium kluyveri is a well-known species that produces hexanoic acid from ethanol (B145695) and acetate. slideshare.net Other species, such as the newly isolated Clostridium sp. BS-1, can produce hexanoic acid from substrates like D-galactitol. mdpi.commdpi.com Certain Clostridium strains have been shown to produce not only hexanoic acid but also longer-chain fatty acids like octanoic acid. core.ac.uk

The yeast Kluyveromyces marxianus has been successfully engineered to produce hexanoic acid. nih.govnih.gov While not a high-level natural producer, the introduction of specific biosynthetic pathways has enabled production titers of up to 154 mg/L from galactose. nih.gov

| Microorganism | Typical Substrate(s) | Key Pathway/Characteristic | Reference(s) |

|---|---|---|---|

| Megasphaera elsdenii | Glucose, Lactic acid | Bifurcated synthesis of crotonyl-CoA | clinicaltrials.govresearchgate.netnih.gov |

| Clostridium kluyveri | Ethanol, Acetate | Reverse β-oxidation pathway | slideshare.net |

| Clostridium sp. BS-1 | D-galactitol | Anaerobic fermentation | mdpi.commdpi.com |

| Kluyveromyces marxianus | Galactose, Glucose | Engineered heterologous pathways | nih.govresearchgate.net |

Significant efforts have been made to enhance hexanoic acid production in various microorganisms through genetic and metabolic engineering. frontiersin.org

In yeasts like Saccharomyces cerevisiae and Kluyveromyces marxianus , which have limited native ability to synthesize hexanoyl-CoA, heterologous pathways have been introduced. wikipedia.orgresearchgate.net One common strategy is the implementation of a reverse β-oxidation (rBOX) pathway derived from multiple species. wikipedia.org Another approach involves mutating the fatty acid synthase (FAS) complex to promote the release of medium-chain fatty acids. wikipedia.org In K. marxianus, the integration of a five-gene pathway, including genes such as AtoB (acetyl-CoA C-acetyltransferase), Hbd (3-hydroxybutyryl-CoA dehydrogenase), Crt (3-hydroxybutyryl-CoA dehydratase), and Ter (trans-2-enoyl-CoA reductase), has successfully established hexanoic acid production. nih.gov

For bacteria like M. elsdenii , advanced computational tools are used to guide engineering efforts. Genome-scale metabolic models (GEMs) have been constructed to analyze metabolic fluxes and identify gene targets for deletion or overexpression to channel more carbon toward hexanoic acid synthesis. clinicaltrials.govacs.org The development of genetic tools, such as methods for DNA transformation and chromosomal deletions, has been crucial for enabling these targeted modifications. nih.govresearchgate.net

| Gene | Encoded Enzyme | Function in Pathway | Reference(s) |

|---|---|---|---|

| AtoB / BktB | Acetyl-CoA C-acetyltransferase / β-ketothiolase | Condenses two acetyl-CoA to acetoacetyl-CoA or butyryl-CoA and acetyl-CoA to 3-ketohexanoyl-CoA. | nih.govresearchgate.net |

| Hbd | 3-hydroxybutyryl-CoA dehydrogenase | Reduces acetoacetyl-CoA to 3-hydroxybutyryl-CoA. | nih.govresearchgate.net |

| Crt | Crotonase (3-hydroxybutyryl-CoA dehydratase) | Dehydrates 3-hydroxybutyryl-CoA to crotonyl-CoA. | nih.govresearchgate.net |

| Ter | Trans-2-enoyl-CoA reductase | Reduces enoyl-CoA intermediates in the fatty acid elongation cycle. | nih.govresearchgate.net |

| MCT1 | Malonyl CoA-acyl carrier protein transacylase | Provides a stable acetyl-CoA chain elongation pathway. | nih.gov |

Hexanoic acid itself is a bioactive molecule that influences host metabolism, particularly lipid and glucose homeostasis.

Studies in mice have demonstrated that oral supplementation with hexanoic acid can mitigate the metabolic consequences of a high-fat diet. encyclopedia.pubnih.gov In these studies, hexanoic acid prevented significant body weight gain and the accumulation of fat in white adipose tissues. encyclopedia.pub It also suppressed the high-fat diet-induced increases in plasma non-esterified fatty acids (NEFA) and triglycerides in the liver. encyclopedia.pubnih.gov Furthermore, hexanoic acid improved glucose metabolism by ameliorating hyperglycemia and hyperinsulinemia and enhancing insulin (B600854) sensitivity. encyclopedia.pubnih.govcsic.es

In vitro research using the HepG2 human liver cell line supports these findings. nih.gov Unlike long-chain fatty acids such as palmitate, which can induce significant lipid accumulation, hexanoic acid did not cause this deleterious effect and instead promoted a more balanced lipid metabolic profile. nih.gov Hexanoic acid treatment also helped maintain optimal insulin sensitivity and supported the phosphorylation of key proteins in the insulin signaling pathway, such as Akt. nih.gov

Computational and Theoretical Research Approaches

Molecular Modeling and Docking Studies of 2-(Nitrooxy)hexanoic Acid Conjugates with Biological Targets

Molecular modeling and docking are indispensable tools for predicting how a ligand, such as a 2-(Nitrooxy)hexanoic acid conjugate, will interact with a biological target at the molecular level. These methods are crucial for designing novel hybrid agents, such as COX-2 inhibitor/nitric oxide donor compounds, by simulating the binding affinity and orientation of the molecule within the active site of a target protein. researchgate.net

Research Findings: While specific docking studies for 2-(Nitrooxy)hexanoic acid are not extensively published, the methodology can be illustrated by its application to structurally related compounds. For instance, docking studies on other nitrooxy-containing molecules have been used to investigate their binding modes within the active sites of enzymes like acetylcholinesterase or cyclooxygenase (COX). researchgate.netnih.gov Such studies typically involve generating a 3D model of the ligand and fitting it into the crystal structure of the target protein. The primary goals are to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and to calculate a "docking score," which estimates the binding energy. A lower binding energy generally suggests a more stable and favorable interaction. nih.govnih.gov

For a hypothetical conjugate of 2-(Nitrooxy)hexanoic acid, a docking study against a target like COX-2 would reveal how the hexanoic acid portion fits into the enzyme's active site while positioning the nitrooxy group for potential secondary interactions or release. This computational approach allows for the rapid screening of numerous potential conjugates to prioritize those with the most promising binding characteristics for synthesis and in vitro testing. researchgate.net

Interactive Table: Illustrative Docking Scores for Hypothetical 2-(Nitrooxy)hexanoic Acid Conjugates

This table presents hypothetical data to demonstrate the typical output of a molecular docking study. The binding energy values indicate the predicted affinity of various conceptual conjugates for a target protein.

Quantum Chemical Calculations for Understanding Nitric Oxide Release Mechanisms

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are vital for investigating the electronic structure and reactivity of molecules. spiedigitallibrary.org These methods can elucidate the mechanistic pathways of chemical reactions, such as the release of nitric oxide (NO) from organic nitrate (B79036) donors like 2-(Nitrooxy)hexanoic acid. The calculations can determine the energies of reactants, transition states, and products, providing insight into the feasibility of a proposed reaction mechanism. researchgate.netnih.gov

Research Findings: The release of NO from organic nitrates can occur through several pathways, including enzymatic action or chemical decomposition. Quantum chemical studies can model these processes by calculating parameters like bond dissociation energies (BDEs) for the O–NO2 bond. A lower BDE would suggest that the bond is weaker and more likely to break, facilitating NO release. Computational studies on related organic nitrates and thionitrates have explored competing pathways, such as homolytic cleavage (leading to •NO2) versus concerted rearrangements. researchgate.net While these studies often find high energy barriers for spontaneous, uncatalyzed release in aqueous environments, they suggest that enzymatic or thiol-mediated pathways are more favorable. researchgate.net DFT calculations have been successfully used to investigate the photodissociation of NO from metal-nitrosyl complexes and to predict that a proton-rich microenvironment can trigger NO release from certain compounds. spiedigitallibrary.orgrsc.org For 2-(Nitrooxy)hexanoic acid, these calculations could model its interaction with cellular thiols (like glutathione) or enzymatic active sites to map the most energetically favorable pathway for bioactivation and subsequent NO release. researchgate.net

Interactive Table: Illustrative Calculated Parameters for NO Release Mechanisms

This table shows hypothetical quantum chemical data that could be generated to compare different pathways for NO release from 2-(Nitrooxy)hexanoic acid.

Genome-Scale Metabolic Network Analysis for Hexanoic Acid Pathways

Genome-scale metabolic models (GEMs) are powerful computational frameworks used to analyze the complete set of metabolic reactions in an organism. mdpi.com While not directly studying the final nitrooxylated product, GEMs are critical for understanding and optimizing the biotechnological production of its precursor, hexanoic acid. The bacterium Megasphaera elsdenii is a notable producer of hexanoic acid, and its metabolism has been modeled to enhance production yields. mdpi.compreprints.org

Research Findings: A genome-scale metabolic model for M. elsdenii, named iME375, was reconstructed to better understand its hexanoic acid synthesis metabolism. mdpi.comnih.govdntb.gov.ua The model accounts for 375 genes, 521 reactions, and 443 metabolites. nih.gov Constraint-based analysis using this model has been employed to simulate cell growth and hexanoic acid production under various conditions. A key finding from the analysis of iME375 was the identification of a bifurcated pathway for producing the key intermediate crotonyl-CoA from pyruvate. nih.gov This involves both the typical fatty acid synthesis pathway and a counterclockwise operation of the TCA cycle. nih.gov Flux ratio analysis showed that the highest production of hexanoic acid could be achieved by balancing the metabolic flow through these two branches. nih.gov Such in silico analyses provide valuable insights for metabolic engineering strategies aimed at improving the microbial synthesis of hexanoic acid for industrial applications. mdpi.com

Interactive Table: Key Characteristics of the iME375 Metabolic Model for M. elsdenii

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized molecules based solely on their structure. mdpi.com This approach is widely used in drug discovery to prioritize candidates and guide the design of more potent compounds. mdpi.comresearchgate.net

Research Findings: While a specific QSAR model for 2-(Nitrooxy)hexanoic acid has not been published, the principles can be derived from studies on other NO donors and related compounds. nih.govmdpi.com A QSAR study would involve a dataset of related nitrooxyalkanoic acids with varying chain lengths and substitutions, along with their experimentally measured biological activities (e.g., vasodilation, anti-inflammatory potency). For each molecule, a set of numerical "descriptors" representing its structure and properties (e.g., hydrophobicity (clogP), electronic properties (Hammett constants), and steric parameters) would be calculated. nih.gov Statistical methods would then be used to build a regression model linking these descriptors to the activity.

Reviews of QSAR studies on NO donors have found that hydrophobicity (clogP) is often a significant factor, suggesting that molecules must interact with hydrophobic regions in their biological targets. nih.govresearchgate.net Other important descriptors can include molecular refractivity and steric parameters, while electronic effects are sometimes less dominant. nih.gov For a series including 2-(Nitrooxy)hexanoic acid, a QSAR model could predict the optimal alkyl chain length or substitution pattern to maximize a desired biological effect, thereby streamlining the drug development process. mdpi.com

Interactive Table: Illustrative Statistical Parameters for a Hypothetical QSAR Model

This table shows the kind of statistical validation data that would be produced for a QSAR model, indicating its robustness and predictive power.

Future Directions and Research Gaps

Exploration of Novel Therapeutic Applications Beyond Current Focus Areas

The primary therapeutic application for derivatives of 2-(Nitrooxy)hexanoic acid currently centers on ophthalmology. Specifically, the compound NCX 470, a nitric oxide (NO)-donating bimatoprost (B1667075) analog, incorporates a 6-(nitrooxy)hexanoic acid moiety. encyclopedia.pubeyewiki.org This compound has been investigated for its ability to lower intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. encyclopedia.pubeyewiki.org The mechanism involves leveraging both the prostaglandin (B15479496) pathway to increase uveoscleral outflow and the NO-sGC-cGMP pathway to enhance conventional outflow. encyclopedia.pub

Beyond this established focus, research points to several novel therapeutic areas:

Antimicrobial Materials: Research into nitrooxy-terminated polymers suggests potential applications in creating antimicrobial surfaces and materials. By attaching nitrooxy moieties to polymer backbones, these materials can be designed for localized nitric oxide release. This has been explored for coating airway stents to decrease bacterial colonization and in dermal applications where antimicrobial and vasodilatory effects are beneficial.

Cardiovascular and Other Therapies: The foundational role of nitric oxide in vasodilation and cellular signaling suggests broader applications. Nitro-fatty acids, a related class of molecules, are known to have potent anti-inflammatory and cytoprotective effects. nih.gov They can modulate key signaling pathways, such as those involving NF-κB, and interact with targets like the membrane protein CD36 to exert athero-protective effects. frontiersin.orgfrontiersin.org While direct research on 2-(Nitrooxy)hexanoic acid in these areas is less developed, the known functions of NO and related nitro-lipids provide a strong rationale for exploring its use in cardiovascular diseases, inflammatory conditions, and wound healing. frontiersin.orgunc.edu

Development of Advanced Analytical Techniques for In Situ Monitoring of Nitric Oxide Release

A critical aspect of developing NO-donating compounds is the ability to accurately measure the release of nitric oxide, both quantitatively and with spatial and temporal resolution. While traditional methods provide valuable data, there is a significant need for advanced techniques that can monitor NO release in situ within biological systems.

Established methods for detecting NO and its metabolites (nitrite and nitrate) include:

Griess Assay: This colorimetric assay detects nitrite (B80452), a stable oxidation product of NO. nih.gov While widely used due to its simplicity, it is an indirect measurement and not suitable for real-time monitoring of NO release. unc.edunih.gov

Ozone-Based Chemiluminescence: This is a highly sensitive and selective method for the direct detection of gaseous NO. unc.edumdpi.com It is considered a gold-standard for quantifying total NO release from a donor compound in solution but requires the sample to be introduced into a specialized detector, limiting its use for real-time monitoring within a living system. unc.edu

Recent advancements have focused on overcoming these limitations to enable dynamic monitoring in cellular and tissue environments:

| Analytical Technique | Principle | Advantages for In Situ Monitoring | Limitations |

|---|---|---|---|

| Fluorescent Probes | |||

| Diaminofluoresceins (DAF) | React with an N₂O₃ intermediate of NO oxidation to form a highly fluorescent triazole derivative. nih.gov | Enables real-time fluorescence imaging of NO production in living cells. nih.gov | Can be affected by other reactive oxygen species and intracellular components like ascorbic acid; potential for probe toxicity at high concentrations. nih.gov |

| Carbon Dot-Based Nanoprobes | Composite fluorescent nanoprobes (e.g., N,S-CDs@Zn-ICA) exhibit a change in fluorescence upon reaction with NO. nih.gov | High selectivity and sensitivity; allows for real-time dynamic monitoring of NO in living cells and whole organisms like zebrafish. nih.gov | Newer technology requiring specialized synthesis and characterization. |

| Electrochemical Sensors | Amperometric sensors where NO is oxidized at an electrode surface, generating a measurable current proportional to the NO concentration. unc.edu | Provide direct, real-time measurement of NO with high temporal resolution. Portable and can be miniaturized. unc.edu | Can suffer from interference from other electroactive biological species (e.g., dopamine, nitrite); sensor response can be affected by pH and oxygen levels. unc.edu |

| Mass Spectrometry | Liquid chromatography-mass spectrometry (LC-MS/MS) can be used to detect stable end-products of NO reactions, such as the formation of S-nitrosoglutathione (GSNO) from a nitro-fatty acid donor. frontiersin.org | High specificity and accuracy for identifying reaction products, confirming the pathway of NO release and interaction. frontiersin.org | Not a real-time measurement of NO gas itself; provides a snapshot of downstream metabolites. |

The development of probes with red-shifted emission is particularly valuable as it minimizes autofluorescence from biological samples, enhancing signal clarity. nih.gov Combining these advanced analytical methods will be crucial for accurately characterizing the pharmacokinetics of NO release from 2-(Nitrooxy)hexanoic acid and its derivatives in therapeutically relevant settings.

Innovative Synthetic Strategies for Scalable and Sustainable Production

Recent innovations in organic synthesis have addressed these challenges:

| Synthetic Strategy | Description | Advantages | Key Findings/Examples |

|---|---|---|---|

| Protecting Group Optimization | The carboxylic acid group must be protected during nitration. Allyl esters are favored over methyl esters. nih.gov | Allyl esters can be removed under milder conditions using catalytic palladium, leading to higher yields compared to the harsh hydrolysis required for methyl esters. nih.gov | Use of allyl esters is a key strategy for improving overall yield in multi-step syntheses of nitroalkenes. nih.gov |

| One-Pot Procedures | Multiple synthetic steps (e.g., Henry reaction, dehydration, deprotection) are performed sequentially in the same reaction vessel without isolating intermediates. chemistryviews.orgresearchgate.net | Reduces solvent waste, purification steps, and overall reaction time. Allows for rapid assembly of diverse nitro-fatty acid structures. chemistryviews.org | A streamlined one-pot protocol was developed to synthesize various nitro-fatty acids, demonstrating its utility for creating derivatives for therapeutic evaluation. chemistryviews.orgresearchgate.net |

| Industrial Process Development | Specific patents detail robust, one-pot industrial processes for synthesizing high-purity 6-(nitrooxy)hexanoic acid, a key intermediate for the drug NCX 470. wipo.intnicox.com | Designed for large-scale production, ensuring high purity required for pharmaceutical use and efficient removal of impurities. wipo.int | A patented process involves the esterification of bimatoprost phenyl-boronate with 6-(nitrooxy)hexanoic acid followed by deprotection in a one-pot reaction. wipo.int |

| Modular Synthesis | Utilizes a set of common, simple building blocks that can be combined in a controlled and stereoselective manner to produce a variety of natural and non-natural nitro-fatty acids. researchgate.net | High modularity allows for the creation of a library of compounds, including labeled analogues (e.g., alkyne, deuterated) for research purposes. chemistryviews.orgresearchgate.net | A method starting with a prenyl-protected carboxylic acid building block allows for the facile synthesis of diverse nitro-fatty acid analogues. chemistryviews.orgresearchgate.net |

These innovative strategies are crucial for making the production of 2-(Nitrooxy)hexanoic acid and its derivatives more economically viable and environmentally friendly. The ability to produce high-purity material at scale is a prerequisite for extensive clinical trials and eventual commercialization. wipo.intnicox.com

Deeper Integration of Multi-Omics Data in Understanding Compound Effects

To fully understand the biological impact of 2-(Nitrooxy)hexanoic acid, a systems-level approach is required. The integration of multiple "omics" datasets can provide a comprehensive picture of the compound's mechanism of action, from molecular interactions to cellular and physiological responses. nih.govmdpi.com This approach moves beyond studying a single target to mapping the compound's effects across the entire biological system. frontiersin.org

The primary mechanism by which related nitro-fatty acids exert their effects is through a post-translational modification called nitroalkylation, where they form covalent adducts with nucleophilic amino acid residues (primarily cysteine) on proteins. nih.govmdpi.com This modification can alter a protein's structure, function, and signaling activity. frontiersin.org

| Omics Type | Information Provided | Relevance to 2-(Nitrooxy)hexanoic acid |

|---|---|---|

| Transcriptomics | Measures the expression levels of all RNA molecules (the transcriptome), indicating which genes are active in a cell at a given time. frontiersin.org | Can reveal which genes and signaling pathways are upregulated or downregulated in response to the compound, providing clues about its mechanism of action. |

| Proteomics | Analyzes the entire set of proteins (the proteome), including their expression levels and post-translational modifications. nih.gov | Essential for identifying the direct protein targets of nitroalkylation by the compound. nih.gov |

| Chemoproteomics | A sub-discipline of proteomics that uses chemical probes (e.g., clickable alkyne-labeled analogues) to identify the specific proteins that are modified by a compound. nih.gov | Global characterization of the "nitro-alkylated proteome" can identify novel targets and explain the compound's pleiotropic effects. Studies have identified hundreds of protein targets for nitro-fatty acids. nih.gov |

| Lipidomics & Metabolomics | The comprehensive study of lipids (lipidome) and small-molecule metabolites (metabolome). lcms.cznih.gov | Can reveal how the compound alters cellular metabolism, lipid processing, and signaling pathways. nih.gov Can track the metabolic fate of the compound itself. |

The major challenge and future direction in this area is the effective integration of these large and diverse datasets. mdpi.comfrontiersin.org Advanced computational frameworks and artificial intelligence, such as the deep learning framework TransPro, are being developed to hierarchically integrate multi-omics data. nih.gov Such models can help to:

Predict the full proteome response to a chemical compound. nih.gov

Identify key metabolic pathways and biological functions affected. researchgate.net

Uncover novel mechanisms of action and potential off-target effects.

Facilitate the discovery of biomarkers for drug efficacy and response.

By applying these integrated multi-omics approaches, researchers can move from a fragmented understanding to a holistic model of how 2-(Nitrooxy)hexanoic acid functions, accelerating its development and enabling a more personalized approach to its therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.